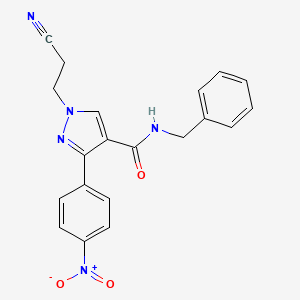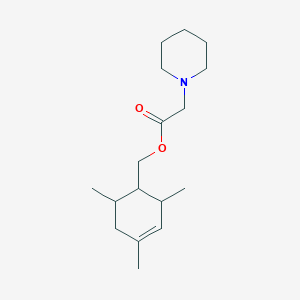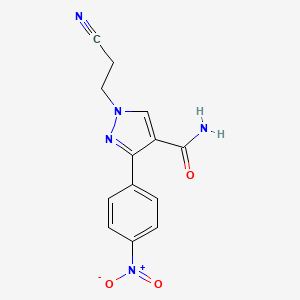![molecular formula C17H19ClO3 B4900426 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the function and regulation of β2-adrenergic receptors in various physiological and pathological conditions.
Wirkmechanismus
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 acts as a competitive antagonist of β2-adrenergic receptors, blocking the binding of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways mediated by β2-adrenergic receptors, such as cAMP production and protein kinase A activation. The exact mechanism of how this compound 118,551 interacts with the receptor is still under investigation.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have various biochemical and physiological effects in different tissues and organs. In the cardiovascular system, it can cause a decrease in heart rate and cardiac output, as well as a decrease in blood pressure. In the respiratory system, it can cause bronchoconstriction and decrease airway resistance. In the skeletal muscle, it can impair glycogenolysis and decrease muscle strength. In the adipose tissue, it can decrease lipolysis and inhibit fat breakdown.
Vorteile Und Einschränkungen Für Laborexperimente
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 has several advantages for lab experiments. It is a highly selective antagonist for β2-adrenergic receptors, which allows for specific targeting of this receptor subtype. It is also stable and easy to handle, making it a convenient tool for in vitro and in vivo studies. However, there are some limitations to its use. It has a relatively low affinity for β2-adrenergic receptors compared to other β2-adrenergic antagonists, which may require higher concentrations for effective blocking. It also has off-target effects on other adrenergic receptors, such as β1-adrenergic receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 in scientific research. One direction is to investigate the role of β2-adrenergic receptors in the regulation of immune response and inflammation, which may have implications for the treatment of autoimmune and inflammatory diseases. Another direction is to study the interactions between β2-adrenergic receptors and other signaling pathways, such as the insulin signaling pathway, which may provide insights into the pathogenesis of metabolic disorders. Finally, the development of more potent and selective β2-adrenergic antagonists may improve the specificity and efficacy of targeting β2-adrenergic receptors in various physiological and pathological conditions.
Synthesemethoden
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 can be synthesized by reacting 4-(4-bromobutoxy)phenol with 4-methoxyphenol in the presence of a base, followed by chlorination of the resulting product with thionyl chloride. The final product can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 is widely used in scientific research to study the function and regulation of β2-adrenergic receptors. It can be used to investigate the role of β2-adrenergic receptors in various physiological processes, such as cardiovascular function, metabolism, and immune response. It can also be used to study the pathophysiology of diseases related to β2-adrenergic receptors, such as asthma, chronic obstructive pulmonary disease, and heart failure.
Eigenschaften
IUPAC Name |
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-15-8-10-17(11-9-15)21-13-3-2-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCJLIVCDWEUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4900388.png)

![[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)
![2-{[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)



![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4900452.png)
